3-(Propylamino)benzamide
Description
3-(Propylamino)benzamide is a benzamide derivative characterized by a propylamino (-NHCH2CH2CH3) substituent at the third position of the benzene ring. This compound belongs to a broader class of benzamide-based molecules, which are frequently studied for their biological activities, particularly as inhibitors of poly(ADP-ribose) polymerases (PARPs) . The propylamino group may confer distinct physicochemical properties, such as increased lipophilicity or altered binding affinity, compared to simpler substituents like amino or methoxy groups .
Properties
CAS No. |
116591-62-9 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-(propylamino)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h3-5,7,12H,2,6H2,1H3,(H2,11,13) |
InChI Key |
GEIRSUJYGFAKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylamino)benzamide typically involves the reaction of benzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzoyl Chloride and Propylamine Reaction:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Propylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperatures
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions, room temperature
-
Substitution
Reagents: Halogenating agents (e.g., N-bromosuccinimide)
Conditions: Solvent medium, room temperature
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
3-(Propylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Propylamino)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The benzamide scaffold is common among PARP inhibitors, but substituent variations critically influence biological activity and specificity. Below is a comparative analysis:
Functional Differences and Research Findings
- 3-AB vs. BA: Both inhibit PARP activity in Arabidopsis, improving drought tolerance. However, 3-AB exhibits stronger specificity, while BA requires higher concentrations and may induce non-target effects .
- MBA: In C3H10T1/2 cells, MBA (1 mM) inhibits poly(ADP-ribose) synthesis by 82%, delaying DNA synthesis recovery post-DNA damage. This contrasts with non-inhibitory analogs like 3-methoxybenzoate .
- highlights its use in synthesizing novel pyrimidine derivatives, suggesting utility in medicinal chemistry .
- Specificity Concerns: 3-AB and BA at high doses disrupt glucose metabolism and RNA/protein synthesis, limiting their experimental utility . Bulkier substituents (e.g., propylamino) might mitigate off-target effects by improving target binding precision.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
